methyl N-[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate
Description
Methyl N-[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate is a synthetic derivative of the isoindoloquinazolin family, characterized by a fused heterocyclic core with ketone groups at positions 5 and 11. The compound features a hexanoyl chain at position 6, terminated by a glycinate methyl ester. The methyl ester group enhances solubility in organic solvents, while the hexanoyl spacer may influence binding affinity and pharmacokinetics.
Properties
Molecular Formula |
C24H25N3O5 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 2-[6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)hexanoylamino]acetate |
InChI |
InChI=1S/C24H25N3O5/c1-32-21(29)15-25-20(28)13-3-2-8-14-26-22-16-9-4-5-10-17(16)24(31)27(22)19-12-7-6-11-18(19)23(26)30/h4-7,9-12,22H,2-3,8,13-15H2,1H3,(H,25,28) |
InChI Key |
KXZDADOPEXEJCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CCCCCN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate typically involves a multi-step process. One common method includes the following steps :
Formation of Isoindoloquinazoline Core: The core structure is synthesized using a three-component imino Diels-Alder reaction involving anilines, o-phthalaldehyde, and dienophiles such as isoprene.
Functionalization: The core structure is then functionalized with various substituents to introduce the desired functional groups.
Coupling with Glycine Derivative: The final step involves coupling the functionalized isoindoloquinazoline with a glycine derivative under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Methyl N-[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antitumor and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl N-[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as topoisomerase II and DNA gyrase, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of cellular processes, resulting in antitumor and antibacterial effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The following compounds share structural homology with the target molecule:
6-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic Acid
- Structural Differences : Methoxy substituents at positions 9 and 10 replace hydrogen atoms on the isoindoloquinazolin core. The terminal group is a carboxylic acid instead of a glycinate methyl ester .
- The carboxylic acid may improve binding to polar targets but could limit oral bioavailability due to ionization at physiological pH.
6-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)hexanamide
- Structural Differences : Terminal amide group replaces the methyl ester, and the isoindoloquinazolin core retains methoxy substituents .
- Functional Implications : The amide group confers metabolic stability compared to esters, which are prone to hydrolysis. The 3-methylbutyl chain may enhance hydrophobic interactions with target proteins.
Comparative Analysis of Physicochemical Properties
Research Findings and Methodological Insights
Spectroscopic Characterization
- IR/NMR Trends : The target compound’s carbonyl stretches (C=O at 5,11-positions) would resonate near 1650–1700 cm⁻¹ in IR, aligning with analogs like the benzodithiazine derivative in (1645 cm⁻¹ for C=N) .
- 1H-NMR Signals: Protons on the hexanoyl chain (δ ~2.0–2.5 ppm) and methyl ester (δ ~3.7 ppm) would differ from the carboxylic acid (δ ~12 ppm) or amide (δ ~6.5–8.0 ppm for NH) in analogs .
Aggregation Behavior (CMC Analysis)
While the target compound lacks surfactant-like quaternary ammonium groups, methods like spectrofluorometry (used for BAC-C12 in ) could assess its self-assembly propensity in solution, particularly if the hexanoyl chain induces micelle formation .
Biological Activity
Methyl N-[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties. This article will delve into the synthesis, biological activity, and research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 393.4 g/mol. The structure features a quinazolinone core that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 1630836-72-4 |
Antiviral Activity
Research indicates that quinazolinone derivatives exhibit significant antiviral properties. A study on related compounds demonstrated that certain derivatives showed moderate to good antiviral activity against Tobacco Mosaic Virus (TMV). The mechanism involves the upregulation of pathogenesis-related proteins which enhance the plant's defense mechanisms against viral infections .
Case Study:
In a comparative analysis of various quinazolinone derivatives, it was found that compounds with specific substituents exhibited higher efficacy against TMV. For instance, a derivative with a 4-CF3 substituent showed a curative rate of 55% at a concentration of 500 µg/mL . This suggests that this compound may possess similar antiviral properties due to its structural analogies.
Antimicrobial Activity
Quinazolinone derivatives have also been studied for their antimicrobial properties. A systematic review highlighted the broad-spectrum activity of these compounds against various bacterial strains including both Gram-positive and Gram-negative bacteria . The incorporation of specific functional groups into the quinazolinone framework has been shown to enhance antibacterial activity significantly.
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound ID | Activity Type | Target Organisms | Efficacy (%) |
|---|---|---|---|
| III-31 | Antibacterial | Staphylococcus aureus, E. coli | 70 |
| III-16 | Antifungal | Candida albicans | 65 |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways leading to therapeutic effects. Further studies are necessary to elucidate the precise mechanisms involved.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
